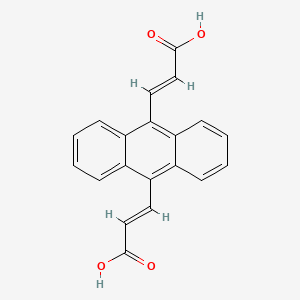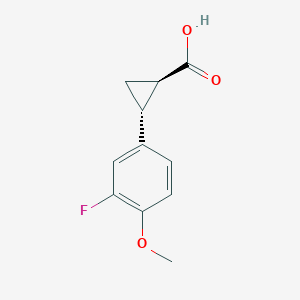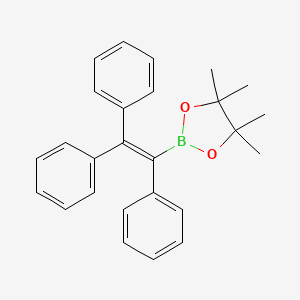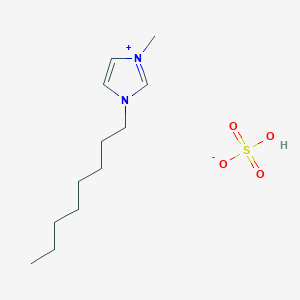
(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)
Overview
Description
(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid): is a tritopic phosphonic acid derivative with a benzene core. This compound is notable for its three phosphonic acid groups attached to the benzene ring via methylene linkers. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) typically involves the hydrothermal reaction of benzene-1,3,5-triyltris(methylene)triphosphonic acid with metal sulfates and auxiliary ligands such as 4,4′-bipyridyl, 2,2′-bipyridyl, 1,10-phenanthroline, and 1,2-di(4-pyridyl)ethylene . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The methylene linkers can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives with higher oxidation states, while substitution can result in the formation of new phosphonate esters.
Scientific Research Applications
(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal phosphonates with unique structural properties.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) involves its ability to coordinate with metal ions through its phosphonic acid groups. This coordination can lead to the formation of stable complexes with unique structural and functional properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .
Comparison with Similar Compounds
(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)triphosphonic acid: Similar structure but with methyl groups attached to the benzene ring.
(2,5-Dimethyl-1,4-phenylene)bis(phosphonic acid): Another phosphonic acid derivative with a different benzene substitution pattern.
Uniqueness: (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) is unique due to its tritopic nature, allowing it to form complex structures with multiple metal ions. This property makes it highly versatile in various applications, from material science to pharmaceuticals.
Properties
IUPAC Name |
[3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O9P3/c10-19(11,12)4-7-1-8(5-20(13,14)15)3-9(2-7)6-21(16,17)18/h1-3H,4-6H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIXVZKHKBGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



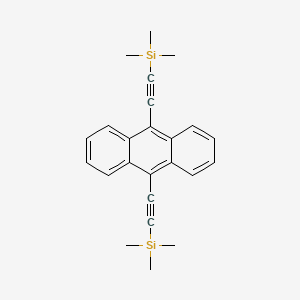
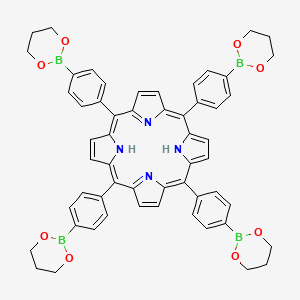
![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
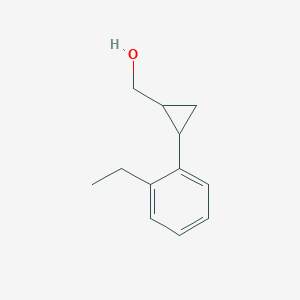
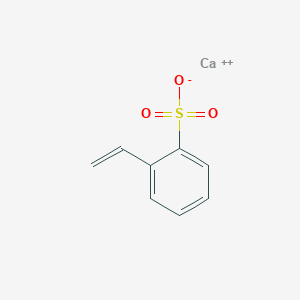
![5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine](/img/structure/B3069745.png)
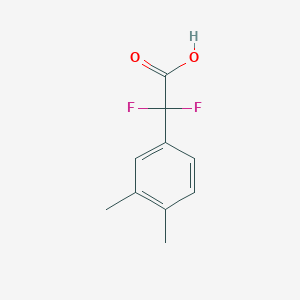
![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B3069762.png)
